molecular formula C18H16FN3O3S B2982041 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 476462-41-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2982041
CAS No.: 476462-41-6
M. Wt: 373.4
InChI Key: JKADJFBQAVOMSL-UHFFFAOYSA-N
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Description

The structure features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group and at position 2 with a 4-fluorophenyl acetamide moiety.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-13-7-8-14(15(10-13)25-2)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKADJFBQAVOMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Key Properties/Activities References
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide (Target) - 2,4-Dimethoxyphenyl (C₆H₃(OCH₃)₂)
- 4-Fluorophenylacetamide (C₈H₆FNO)
Not explicitly reported, but inferred to have potential anticancer/antimicrobial activity. N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide - Benzylthio (C₇H₇S)
- 4-Trifluoromethylphenyl (C₇H₄F₃)
Demonstrated in vitro cytotoxicity against cancer cell lines (IC₅₀: 12–25 μM).
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - 4-Chlorobenzylthio (C₇H₆ClS)
- 2-Isopropyl-5-methylphenoxy (C₁₀H₁₃O)
Antimicrobial activity against S. aureus (MIC: 8 μg/mL) and E. coli (MIC: 16 μg/mL).
Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) - Trifluoromethyl-thiadiazole
- 4-Fluorophenyl-isopropyl
Herbicidal activity : Inhibits very long-chain fatty acid synthesis in weeds.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - 4-Fluorophenyl
- Acetyl group
Crystallographic data : Monoclinic (P2₁/c), stable hydrogen-bonded dimer formation.

Key Structural and Functional Insights:

Substituent Influence on Activity :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and herbicidal activity by increasing electrophilicity .
  • Methoxy groups (as in the target compound) may improve solubility and bioavailability but could reduce potency compared to halogenated analogs .

Biological Activity Trends :

  • Anticancer : Benzylthio and trifluoromethylphenyl analogs show cytotoxicity via apoptosis induction .
  • Antimicrobial : Chlorobenzylthio derivatives exhibit broad-spectrum activity, likely due to membrane disruption .

Physical Properties :

  • Melting Points : Thiadiazole derivatives with bulky substituents (e.g., benzylthio) have higher melting points (133–170°C), correlating with crystallinity .
  • Solubility : Methoxy groups (as in the target compound) may increase aqueous solubility compared to halogenated analogs.

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 355.413 g/mol. The structural features include a thiadiazole ring, which is known for its role in various biological activities, and substitutions that enhance its pharmacological properties.

PropertyValue
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight355.413 g/mol
CAS Number577999-56-5

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

  • Tested Strains : E. coli, S. aureus
  • Results : Some derivatives showed inhibition rates exceeding 50% at concentrations as low as 100 µg/mL, suggesting strong antibacterial potential .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. The compound has been linked to the inhibition of key enzymes involved in cancer cell proliferation.

Mechanisms of Action :

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme is crucial for nucleotide synthesis in cancer cells.
  • Targeting Focal Adhesion Kinase (FAK) : Compounds have been developed to inhibit FAK by targeting its ATP-binding pocket.
  • Topoisomerase II Inhibition : This mechanism is vital for DNA replication and repair processes in cancer cells.

Case Study: Antitumor Activity

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HEK293T (human embryonic kidney)
  • Results : Some derivatives showed IC50 values as low as 3.3 µM against MDA-MB-231 cells, outperforming standard treatments like cisplatin .

Antidiabetic Activity

Thiadiazole derivatives have also been investigated for their potential as α-glucosidase inhibitors, which play a critical role in managing diabetes by slowing carbohydrate absorption.

Research Findings :

  • A series of thiadiazole-bearing Schiff base analogues were synthesized and tested.
  • Results indicated that some compounds significantly inhibited α-glucosidase activity, suggesting potential use in diabetes management .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored through molecular docking studies. These studies suggest that certain derivatives may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide?

  • Methodology : The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and fluorinated aldehydes. For example, analogous thiadiazole acetamides are prepared by refluxing fluorobenzaldehyde with thiosemicarbazide in ethanol/acetic acid, followed by cyclization and crystallization (yield ~70%) . Key variables include solvent choice (e.g., ethanol for solubility), acid catalysis (acetic acid), and purification via aqueous alcohol recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters to report:

  • Crystal system : Monoclinic (e.g., space group P2₁/c) .
  • Unit cell dimensions : Typical ranges (e.g., a = 9.5–12.8 Å, β = 101.8°) .
  • Hydrogen bonding : Intra-/intermolecular interactions (e.g., S···O contacts ≤2.68 Å, N–H···O bonds) stabilize the 3D network .

Advanced Research Questions

Q. How can hydrogen-bonding networks and intermolecular interactions be analyzed to predict crystal packing?

  • Methodology : Use graph-set notation (e.g., R₂²(8) motifs) to classify hydrogen bonds. For example, N–H···O and C–H···O interactions in related compounds form inversion dimers and stacked 3D networks along the b-axis . Tools like Mercury (CCDC) or CrystalExplorer can visualize these interactions.

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time).
  • Structural analogs : Evaluate substituent effects (e.g., 2,4-dimethoxy vs. 4-fluorophenyl groups on bioavailability) .
  • Purity validation : Use HPLC or SCXRD to rule out polymorphic or impurity-driven discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Substituent variation : Modify the thiadiazole ring (e.g., 2,4-dimethoxyphenyl vs. 4-fluorophenyl) and assess changes in bioactivity .
  • Computational modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock or Schrödinger to predict binding affinities.
  • In vitro validation : Test antiproliferative activity via MTT assays on cancer cell lines, referencing protocols for analogous thiadiazoles .

Q. What experimental approaches optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved cyclization .
  • Catalyst optimization : Evaluate Lewis acids (e.g., AlCl₃) for acetylation steps .
  • Kinetic studies : Monitor reaction progress via TLC or NMR to identify rate-limiting steps.

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